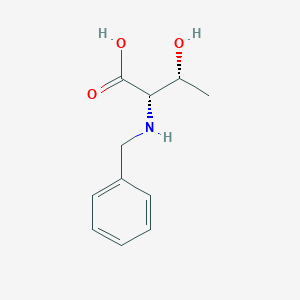
L-Threonine, N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonine, N-(phenylmethyl)-: is a derivative of the essential amino acid L-Threonine This compound is characterized by the substitution of a phenylmethyl group at the nitrogen atom of the threonine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonine, N-(phenylmethyl)- typically involves the reaction of L-Threonine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of L-Threonine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of L-Threonine, N-(phenylmethyl)- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions: L-Threonine, N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: L-Threonine, N-(phenylmethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate their biochemical properties .
Medicine: L-Threonine, N-(phenylmethyl)- has potential therapeutic applications. It is being explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of novel catalysts and polymers .
Mecanismo De Acción
The mechanism of action of L-Threonine, N-(phenylmethyl)- involves its interaction with specific molecular targets. The phenylmethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
N-Benzyloxycarbonyl L-Threonine Amide: This compound has a similar structure but with a benzyloxycarbonyl group instead of a phenylmethyl group.
L-Threonine, N-(phenylmethyl)-, methyl ester: This ester derivative has a methyl group attached to the carboxyl group of threonine.
Uniqueness: L-Threonine, N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
681851-22-9 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(2S,3R)-2-(benzylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8(13)10(11(14)15)12-7-9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3,(H,14,15)/t8-,10+/m1/s1 |
Clave InChI |
CNVHWCWOUHXSLK-SCZZXKLOSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NCC1=CC=CC=C1)O |
SMILES canónico |
CC(C(C(=O)O)NCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)
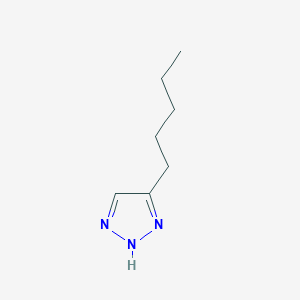
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)
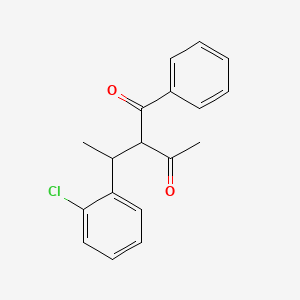
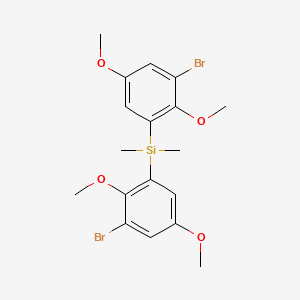
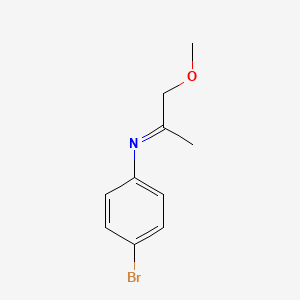
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
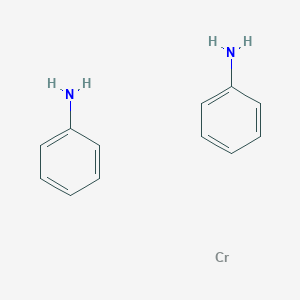
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
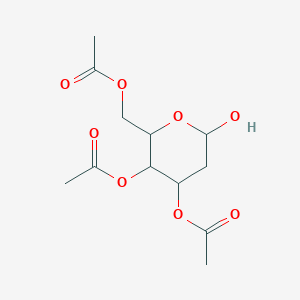
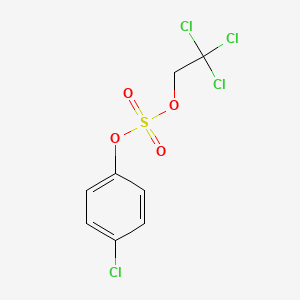
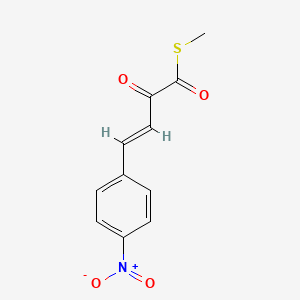
silane](/img/structure/B12519380.png)
